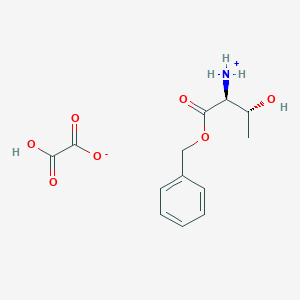

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO7 and its molecular weight is 209,24*90,02 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate is a chiral compound that belongs to the class of amino acid derivatives. Its unique stereochemistry and functional groups contribute to its distinct biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

- Chemical Formula : C₁₃H₁₇NO₇

- Molecular Weight : 299.28 g/mol

- CAS Number : 201274-07-9

- Structure : The compound features a benzyl group attached to a 2-amino-3-hydroxybutanoate backbone, with oxalate salt formation enhancing its solubility and stability .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Modulation : Interaction studies indicate that this compound may modulate various enzymes, impacting metabolic pathways essential for cellular function.

- Receptor Binding Affinity : Research suggests that this compound has binding affinities for certain receptors, which could be pivotal in therapeutic applications.

- Antioxidant Properties : Preliminary studies have indicated potential antioxidant effects, which could make it beneficial in mitigating oxidative stress-related conditions.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exhibit neuroprotective properties, potentially useful in the treatment of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Alanine | Simple amino acid | Found naturally in proteins; non-chiral |

| L-Tyrosine | Contains a phenolic hydroxyl group | Precursor for neurotransmitters like dopamine |

| This compound | Chiral with enhanced lipophilicity | Unique stereochemistry enhances biological activity compared to simpler amino acids |

Study on Receptor Interactions

A study focused on the interaction of this compound with NMDA receptors demonstrated enhanced modulation capabilities compared to other amino acid derivatives. This suggests potential applications in treating conditions like Alzheimer's disease where NMDA receptor activity is crucial .

Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of this compound showed significant free radical scavenging activity. This property is particularly valuable in developing supplements aimed at reducing oxidative damage in cells.

Neuroprotective Studies

Research conducted on neuroprotective effects indicated that this compound could inhibit apoptosis in neuronal cells under stress conditions. This finding opens avenues for its use in neuroprotective therapies .

科学研究应用

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various therapeutic agents. Its structural similarity to amino acids makes it suitable for modifications that can lead to the development of new drugs targeting metabolic disorders and other health conditions. For instance, it has been utilized in the synthesis of non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapy for HIV treatment .

Research has shown that (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate exhibits biological activity due to its interactions with various enzymes and receptors. Its role as a threonine derivative allows it to participate in metabolic processes, potentially influencing protein synthesis. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, such as steroid sulfatase, making it a candidate for cancer therapeutics .

Organocatalysis

The compound has been explored as an organocatalyst in enantioselective reactions. For example, it has been used in the addition of allylboron compounds to imines and ketones, showcasing its utility in asymmetric synthesis . This application highlights the compound's versatility in organic chemistry and its potential for developing chiral molecules.

Case Study 1: Synthesis of NNRTIs

A study published by MDPI explored the design and synthesis of novel NNRTIs using this compound as a precursor. The research demonstrated that modifications to this compound could yield effective inhibitors against reverse transcriptase, providing insights into new therapeutic strategies for HIV treatment .

Case Study 2: Inhibition of Steroid Sulfatase

Another significant application was reported in research focusing on steroid sulfatase inhibitors derived from this compound. The study highlighted how specific structural modifications enhanced the inhibitory potency against estrogen-dependent cancers, indicating the compound's potential role in cancer therapy .

属性

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723810 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201274-07-9 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。